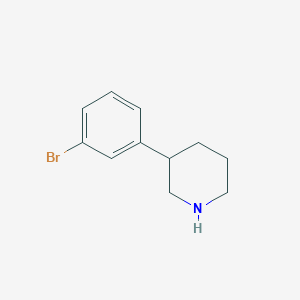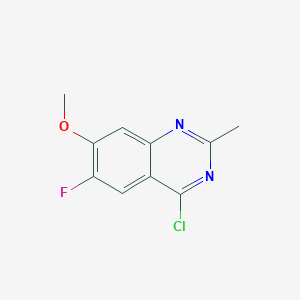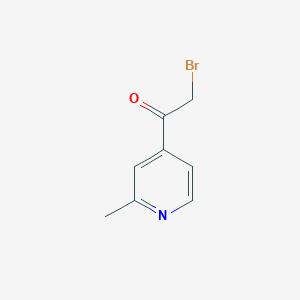
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is an organic compound that combines a pyridine ring with a pyrrolidine ring, stabilized by a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine and pyrrolidine derivatives
Applications De Recherche Scientifique
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-2-yl)pyridine
- 2-(Pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-3-yl)pyrimidine
Uniqueness
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its stability and solubility in organic solvents. This compound also exhibits distinct reactivity patterns compared to its analogs, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13F3N2O2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2.C2HF3O2/c1-2-5-11-9(3-1)8-4-6-10-7-8;3-2(4,5)1(6)7/h1-3,5,8,10H,4,6-7H2;(H,6,7) |
Clé InChI |
OIXGRPQWRBWEKN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




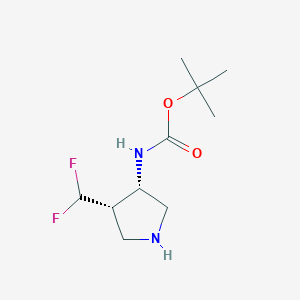
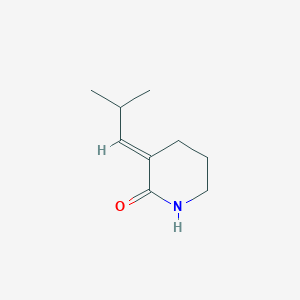
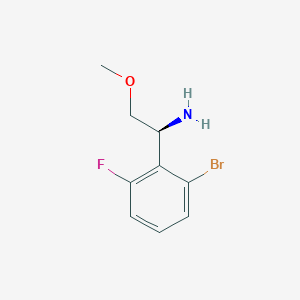

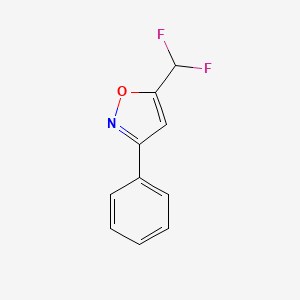
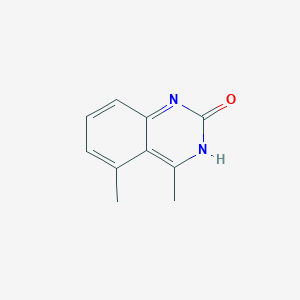
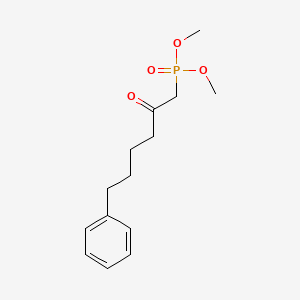
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
